molecular formula C23H26N4O2 B11309083 1-(3-methoxyquinoxalin-2-yl)-N-(2-methylbenzyl)piperidine-3-carboxamide

1-(3-methoxyquinoxalin-2-yl)-N-(2-methylbenzyl)piperidine-3-carboxamide

Cat. No.: B11309083
M. Wt: 390.5 g/mol
InChI Key: IYMYDDJTGBXECA-UHFFFAOYSA-N
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Description

1-(3-methoxyquinoxalin-2-yl)-N-(2-methylbenzyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyquinoxalin-2-yl)-N-(2-methylbenzyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Ring: Starting from an appropriate benzene derivative, the quinoxaline ring can be synthesized through a condensation reaction with a diamine.

    Methoxylation: Introduction of the methoxy group at the 3-position of the quinoxaline ring using a suitable methoxylating agent.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Carboxamide Formation: The final step involves the formation of the carboxamide linkage by reacting the piperidine derivative with 2-methylbenzylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyquinoxalin-2-yl)-N-(2-methylbenzyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methoxyquinoxalin-2-yl)-N-(2-methylbenzyl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide: Lacks the 2-methylbenzyl group.

    N-(2-methylbenzyl)piperidine-3-carboxamide: Lacks the quinoxaline ring.

    1-(3-methoxyquinoxalin-2-yl)-N-benzylpiperidine-3-carboxamide: Lacks the methyl group on the benzyl ring.

Uniqueness

1-(3-methoxyquinoxalin-2-yl)-N-(2-methylbenzyl)piperidine-3-carboxamide is unique due to the presence of both the methoxyquinoxaline and 2-methylbenzyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C23H26N4O2/c1-16-8-3-4-9-17(16)14-24-22(28)18-10-7-13-27(15-18)21-23(29-2)26-20-12-6-5-11-19(20)25-21/h3-6,8-9,11-12,18H,7,10,13-15H2,1-2H3,(H,24,28)

InChI Key

IYMYDDJTGBXECA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3OC

Origin of Product

United States

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